Cas no 588696-82-6 (7-Chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic Acid)

7-Chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic Acid is a heterocyclic compound featuring a quinoline core substituted with a pyridinyl group, a chloro group, and a methyl group at key positions. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The carboxylic acid functionality enhances its reactivity, facilitating further derivatization for applications in drug discovery and material science. Its well-defined molecular architecture ensures consistent performance in synthetic pathways, while the chloro and methyl substituents contribute to stability and selectivity in target interactions. This compound is particularly useful in the development of bioactive molecules and coordination chemistry.
7-Chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic Acid structure
588696-82-6 structure
Product Name:7-Chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic Acid
CAS No:588696-82-6
MF:C16H11ClN2O2
MW:298.723742723465
MDL:MFCD03421965
CID:879145
PubChem ID:3870415
Update Time:2025-05-19

7-Chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • 7-Chloro-8-methyl-2-(pyridin-2-yl)quinoline-4-carboxylic acid
    • 7-Chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid
    • 7-chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid(SALTDATA: FREE)
    • AC1MZCM9
    • ALBB-000763
    • BBL016941
    • CTK5A9012
    • MolPort-001-575-751
    • Oprea1_001408
    • 588696-82-6
    • VS-05706
    • CS-0317564
    • AB01316944-02
    • 7-chloro-8-methyl-2-(pyridin-2-yl)quinoline-4-carboxylicacid
    • AKOS003332237
    • DTXSID90397638
    • NCGC00319793-01
    • MFCD03421965
    • STK437159
    • 7-Chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic Acid
    • MDL: MFCD03421965
    • Inchi: 1S/C16H11ClN2O2/c1-9-12(17)6-5-10-11(16(20)21)8-14(19-15(9)10)13-4-2-3-7-18-13/h2-8H,1H3,(H,20,21)
    • InChI Key: CLNUJZLCVCZKFW-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=C(C(=O)O)C=C(C3C=CC=CN=3)N=C2C=1C

Computed Properties

  • Exact Mass: 298.05103
  • Monoisotopic Mass: 298.051
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 393
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63.1A^2
  • XLogP3: 3.3

Experimental Properties

  • Density: 1.382
  • Boiling Point: 509.3°C at 760 mmHg
  • Flash Point: 261.8°C
  • Refractive Index: 1.678
  • PSA: 63.08

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7-Chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic Acid Suppliers

Amadis Chemical Company Limited
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(CAS:588696-82-6)7-Chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic Acid
Order Number:A1166854
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:07
Price ($):276.0
Email:sales@amadischem.com

Additional information on 7-Chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic Acid

7-Chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic Acid (CAS No. 588696-82-6): A Comprehensive Overview

The compound 7-Chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic Acid, identified by its CAS number 588696-82-6, represents a significant molecule in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic compound, featuring a quinoline core substituted with chloro, methyl, and pyridinyl groups, has garnered attention due to its potential biological activities and structural versatility. The precise arrangement of these functional groups contributes to its unique chemical properties, making it a valuable scaffold for the development of novel therapeutic agents.

In recent years, the interest in quinoline derivatives has surged due to their broad spectrum of biological activities. Quinolines and their analogs have been extensively studied for their antimicrobial, antimalarial, anticancer, and anti-inflammatory properties. Among these derivatives, 7-Chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic Acid stands out for its structural complexity and the potential to interact with various biological targets. The presence of the chloro group at the 7-position enhances its lipophilicity, while the methyl group at the 8-position influences its electronic distribution. The pyridinyl moiety at the 2-position introduces a nitrogen-rich environment, which can participate in hydrogen bonding and metal coordination, further expanding its utility in drug design.

The synthesis of 7-Chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic Acid involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Common synthetic routes include cyclization reactions, alkylation, and chlorination steps. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to introduce the pyridinyl group efficiently. The choice of reagents and catalysts is crucial in minimizing side reactions and ensuring the formation of the desired product. Recent studies have highlighted the use of flow chemistry techniques to improve reaction efficiency and scalability.

The pharmacological evaluation of 7-Chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic Acid has revealed promising activities against several disease targets. In particular, its ability to inhibit kinases and other enzymes involved in cancer progression has been a focus of research. Preclinical studies have demonstrated that this compound can disrupt signaling pathways critical for tumor growth and survival. Additionally, its interaction with bacterial enzymes has shown potential in combating antibiotic-resistant strains. These findings underscore the importance of quinoline derivatives as lead compounds for drug development.

The structural features of 7-Chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic Acid also make it an attractive candidate for further derivatization. By modifying specific functional groups or introducing additional substituents, researchers can fine-tune its biological activity and pharmacokinetic properties. Computational methods such as molecular docking and molecular dynamics simulations have been instrumental in predicting how modifications will affect binding affinity and target interactions. These computational approaches complement experimental efforts by providing rapid screening of potential analogs.

In conclusion, 7-Chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic Acid (CAS No. 588696-82-6) is a multifaceted compound with significant potential in pharmaceutical applications. Its unique structural configuration allows for diverse biological activities, making it a valuable asset in medicinal chemistry research. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in developing innovative therapies that address unmet medical needs.

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Amadis Chemical Company Limited
(CAS:588696-82-6)7-Chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic Acid
A1166854
Purity:99%
Quantity:5g
Price ($):276.0
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